molecular formula C27H25N3O5 B11144069 Ethyl 4-[({1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate

Ethyl 4-[({1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate

Cat. No.: B11144069
M. Wt: 471.5 g/mol
InChI Key: UVBASXJMTJLEPP-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline core, a benzoyl group, and an ethyl ester. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzoyl chloride with 3-oxo-1,2,3,4-tetrahydroquinoxaline, followed by the acylation of the resulting intermediate with ethyl 4-aminobenzoate. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, hydroxylated compounds, and other functionalized aromatic compounds.

Scientific Research Applications

ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

ETHYL 4-{2-[1-(4-METHYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE stands out due to its complex structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in pharmaceutical research make it a valuable compound in scientific studies.

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O5/c1-3-35-27(34)19-12-14-20(15-13-19)28-24(31)16-23-25(32)29-21-6-4-5-7-22(21)30(23)26(33)18-10-8-17(2)9-11-18/h4-15,23H,3,16H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

UVBASXJMTJLEPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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